Cytotoxic Potency vs. Structural Analog in MCF-7 Cells
In a direct head-to-head comparison within the same synthetic series, Bcl-2-IN-18 (Compound 23) exhibits significantly greater cytotoxic potency against the MCF-7 human breast cancer cell line than its closest structural analog, Compound 27. The IC50 value for Bcl-2-IN-18 was determined to be 4.7 μM, whereas Compound 27 had an IC50 of 10.9 μM [1]. This represents a 2.3-fold improvement in potency for Bcl-2-IN-18 over its analog, as measured by real-time cell analysis using the xCELLigence system after 72 hours of exposure. Both compounds were among the most potent derivatives identified in the study, but the quantifiable difference in their cytotoxic thresholds provides a clear basis for selecting Bcl-2-IN-18 for experiments where maximal effect at lower concentrations is desired.
2.3-fold difference
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 4.7 μM (Bcl-2-IN-18, Compound 23) |
| Comparator Or Baseline | 10.9 μM (Compound 27) |
| Quantified Difference | 2.3-fold lower IC50 (higher potency) for Bcl-2-IN-18 |
| Conditions | MCF-7 human breast cancer cells, 72-hour exposure, xCELLigence real-time cell analysis. |
Why This Matters
This 2.3-fold potency advantage directly impacts experimental design, allowing for lower compound concentrations to achieve the same cytotoxic effect, which can reduce off-target effects and improve the resolution of dose-response studies in breast cancer models.
- [1] Abbade Y, Kisla MM, Hassan MA, Celik I, Dogan TS, Mutlu P, Ates-Alagoz Z. Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. ACS Omega. 2024;9(8):9547-9563. View Source
